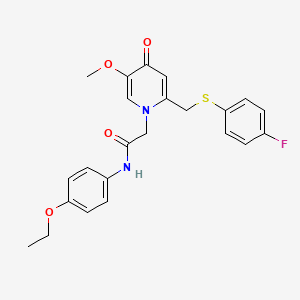

N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

This compound features a pyridinone core substituted with a 5-methoxy group and a 2-(((4-fluorophenyl)thio)methyl) moiety. The acetamide side chain is linked to a 4-ethoxyphenyl group, conferring distinct electronic and steric properties. The 4-fluorophenylthioether group may contribute to metabolic stability and binding interactions in biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4S/c1-3-30-19-8-6-17(7-9-19)25-23(28)14-26-13-22(29-2)21(27)12-18(26)15-31-20-10-4-16(24)5-11-20/h4-13H,3,14-15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNQPMQVJWZNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Fluorophenylthio Group: This step often involves a nucleophilic substitution reaction where a fluorophenylthiol reacts with a halogenated intermediate.

Attachment of the Ethoxyphenyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using an ethoxyphenyl boronic acid or halide.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the specific reaction, but may include the use of catalysts like palladium or bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and systems.

Materials Science: The compound’s unique structure might be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Physicochemical Properties

- Lipophilicity (LogP) : The 4-ethoxyphenyl group increases LogP compared to ’s chlorophenyl analog (estimated LogP: 3.8 vs. 3.2), favoring passive diffusion.

- Solubility: The pyridinone core’s polarity may enhance aqueous solubility relative to ’s thiadiazole derivative.

- Crystallinity : and report crystalline solids, suggesting the target compound may form stable crystals suitable for X-ray analysis .

Biological Activity

N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications, particularly in cancer and neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a heterocyclic structure characterized by a pyridine ring, an ethoxy group at the para position of the phenyl ring, and a methoxy group on the pyridine. The presence of the fluorophenylthio moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

Synthesis Pathway

The synthesis typically involves several steps:

- Formation of the Pyridinone Core : A condensation reaction between an aldehyde and an amine followed by cyclization.

- Introduction of the Fluorophenylthio Group : Achieved through nucleophilic substitution reactions.

- Attachment of Ethoxyphenyl Group : Via coupling reactions like Suzuki or Heck reactions.

- Methoxylation : Introduced using methylation reagents such as methyl iodide.

These steps are crucial for controlling the compound's final properties and biological activity.

The biological activity of N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide likely involves interactions with specific molecular targets:

- Enzymatic Inhibition/Activation : The compound may modulate enzyme activities critical in metabolic pathways.

- Receptor Interaction : Potentially influencing receptor signaling pathways that are pivotal in various diseases.

- Nucleic Acid Interaction : The compound might interact with DNA or RNA, affecting gene expression and cellular functions.

Anticancer Activity

Preliminary studies indicate that N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide exhibits promising anticancer properties. Its structural features may enhance its ability to inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| N-(5-methylthiazol-2-yl)-2-acetamide | Contains a thiazole ring | Strong anticancer activity | Inhibits proliferation in various cancer cell lines |

| 3-amino-pyrazole derivatives | Incorporates pyrazole moiety | Exhibits neuroprotective effects | Effective against neurodegenerative diseases |

| 5-fluoroindole derivatives | Features an indole structure | Potent against various cancer cell lines | High cytotoxicity in tumor cells |

N-(4-ethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide's unique combination of functional groups may confer distinct biological activities compared to these structurally similar compounds.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects, making this compound relevant for conditions such as Alzheimer's disease. Mechanistic studies are underway to evaluate its efficacy in modulating oxidative stress and neuroinflammation.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including:

- Thioether formation: Coupling the 4-fluorophenylthiol group to the pyridinone core under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Acetamide linkage: Reacting the intermediate with activated acetylating agents (e.g., chloroacetamide derivatives) in dichloromethane or THF, with temperature control (0–25°C) to minimize side reactions .

- Purification: Column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the pure product . Optimization focuses on pH, solvent polarity, and catalyst selection (e.g., DMAP for acylation) to improve yields (>70%) .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are data interpreted?

- NMR (¹H/¹³C): Assign peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), pyridinone carbonyl (δ 165–170 ppm), and fluorophenyl aromatic protons (δ 7.2–7.8 ppm). Anomalies in splitting patterns may indicate rotameric forms .

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns validate the thioether and acetamide linkages .

- IR spectroscopy: Identify C=O stretches (~1680 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .

Q. What role do the ethoxyphenyl and fluorophenylthio groups play in the compound's reactivity?

- Ethoxyphenyl: Enhances solubility in organic solvents and may influence π-π stacking in crystal packing .

- Fluorophenylthio: Increases electrophilicity of the pyridinone core, potentially aiding in covalent binding to biological targets. Fluorine’s electron-withdrawing effect stabilizes the thioether linkage .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous bond-length and angle measurements. For example:

- Discrepancies in carbonyl (C=O) NMR shifts can be cross-validated against crystallographic bond lengths (e.g., 1.21 Å for C=O vs. 1.34 Å for C-S) .

- Twinning or disorder in crystals (common with flexible thioether chains) requires refinement with SHELXE or twin-law corrections .

Q. What strategies mitigate by-product formation during the acetamide coupling step?

- Temperature control: Lowering reaction temperatures (<10°C) reduces hydrolysis of the chloroacetamide intermediate .

- Protecting groups: Temporarily protecting the pyridinone’s oxo group with trimethylsilyl chloride prevents unwanted nucleophilic attacks .

- HPLC monitoring: Reverse-phase HPLC with UV detection (λ = 254 nm) identifies and quantifies by-products early .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Analog synthesis: Replace the 4-fluorophenylthio group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., 2-naphthyl) substituents to probe steric/electronic effects on target binding .

- Enzymatic assays: Test inhibition of kinases or proteases (e.g., IC₅₀ measurements) to correlate substituent changes with potency .

- Molecular docking: Use DFT-optimized structures (e.g., Gaussian 16) to model interactions with active sites, focusing on H-bonding (pyridinone carbonyl) and hydrophobic contacts (fluorophenyl) .

Q. What methodologies address low solubility in aqueous assays?

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance dissolution without denaturing proteins .

- Prodrug design: Introduce phosphate or glycoside moieties at the ethoxy group to improve hydrophilicity .

Q. How are computational models validated against experimental data?

- DFT calculations: Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data; deviations >0.5 ppm suggest conformational mismatches .

- MD simulations: Analyze stability of ligand-target complexes (RMSD <2 Å over 100 ns trajectories) to confirm binding modes predicted by docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.